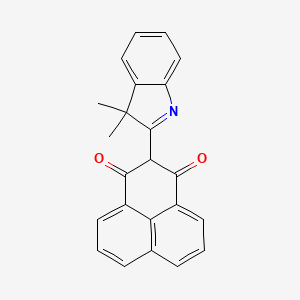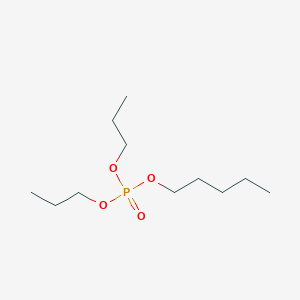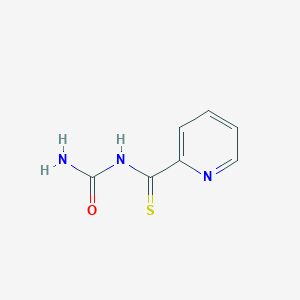![molecular formula C14H17NO3 B12603417 (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base to form the chalcone structure. The specific steps are as follows:
Step 1: React 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the intermediate product.
Step 2: The intermediate product is then subjected to a condensation reaction with 4-hydroxybenzaldehyde to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The iminomethyl group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one.
Reduction: Formation of 4-hydroxy-3-[(4-methoxyphenyl)methylaminomethyl]pent-3-en-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
- 4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one
- 4-hydroxy-3-[(4-methoxyphenyl)methylaminomethyl]pent-3-en-2-one
- 4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]but-3-en-2-one
Comparison:
- Uniqueness: (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one is unique due to its specific structural configuration and the presence of both hydroxy and iminomethyl groups, which contribute to its distinct chemical and biological properties.
- Differences: Similar compounds may differ in the position or type of substituents, leading to variations in their reactivity and biological activities.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one |
InChI |
InChI=1S/C14H17NO3/c1-10(16)14(11(2)17)9-15-8-12-4-6-13(18-3)7-5-12/h4-7,9,16H,8H2,1-3H3/b14-10+,15-9? |
Clave InChI |
VDFFXYGWDBTMJU-WYGOWDGJSA-N |
SMILES isomérico |
C/C(=C(/C=NCC1=CC=C(C=C1)OC)\C(=O)C)/O |
SMILES canónico |
CC(=C(C=NCC1=CC=C(C=C1)OC)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


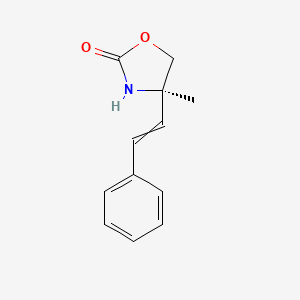
propanedinitrile](/img/structure/B12603344.png)
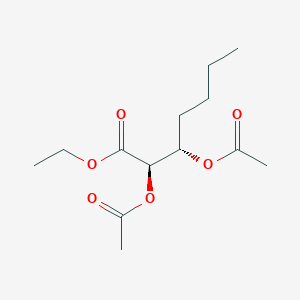
![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)

![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)
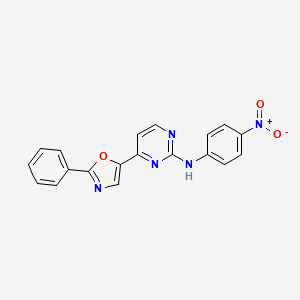
propanedinitrile](/img/structure/B12603381.png)
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
propanedinitrile](/img/structure/B12603389.png)
